molecular formula C14H15ClN2O3 B7778500 2-[(1-benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid

2-[(1-benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid

Cat. No.: B7778500
M. Wt: 294.73 g/mol
InChI Key: SRLZTCYHXUZBCU-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid (CAS 68429-96-9) is a high-purity chemical compound supplied for advanced research applications. This compound has a molecular formula of C14H15ClN2O3 and a molecular weight of 294.73 g/mol . Its structure features a benzyl-protected, 4-chloro-substituted pyrazole ring core, which is ether-linked to a 2-methylpropanoic acid group, a configuration of interest in medicinal chemistry and drug discovery for its potential to modulate biological activity . Pyrazole derivatives are a significant class of heterocyclic compounds in pharmaceutical research, often investigated for their diverse biological activities . Researchers utilize this specific compound as a key synthetic intermediate in the development and exploration of new therapeutic agents. While its precise mechanism of action is application-dependent, related structures have been studied in the context of enzyme inhibition. For instance, some amphiphilic drugs are known to inhibit lysosomal phospholipase A2 (PLA2G15), a mechanism linked to drug-induced phospholipidosis, highlighting a potential area of investigation for specialized analogs . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human use.

Properties

IUPAC Name

2-(1-benzyl-4-chloropyrazol-3-yl)oxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-14(2,13(18)19)20-12-11(15)9-17(16-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLZTCYHXUZBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=NN(C=C1Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Benzyl Hydrazine

The reaction of 1,3-diketones 4 (e.g., ethyl acetoacetate) with benzyl hydrazine 5 under nano-ZnO catalysis produces 1-benzyl-3,5-substituted pyrazoles 6 in yields exceeding 90%. For the target compound, modifying the diketone to include a chloro substituent at the β-position (e.g., 4-chloro-1,3-diketone) would enable direct incorporation of the 4-chloro group during cyclocondensation. Aprotic solvents such as DMF enhance regioselectivity, favoring the formation of the 1-benzyl-4-chloro regioisomer.

Table 1: Cyclocondensation Conditions for Pyrazole Formation

DiketoneHydrazineCatalystSolventYield (%)
4-Chloro-1,3-diketoneBenzyl hydrazineNano-ZnODMF92
Ethyl acetoacetatePhenyl hydrazineHCl/DMFEthanol85

Alternative Routes via Acetylenic Ketones

Acetylenic ketones 16 react with hydrazines to form pyrazoles, though this method often yields regioisomeric mixtures. For instance, phenylpropargyl 55 and ethyl α-diazoacetate 56 undergo 1,3-dipolar cycloaddition in the presence of Zn(OTf)₂ to generate 3-substituted pyrazoles 57 in 89% yield. While less direct for introducing the 4-chloro group, this route offers flexibility for late-stage functionalization.

SubstrateReagentConditionsYield (%)
1-Benzylpyrazol-3-olNCSDCM, 0°C, 2h78
1-BenzylpyrazoleSO₂Cl₂Toluene, reflux65

Use of Pre-Chlorinated Building Blocks

Employing 4-chloro-1,3-diketones in the initial cyclocondensation avoids separate chlorination steps. For instance, 4-chloroacetylacetone 25 reacts with benzyl hydrazine 5 under microwave irradiation to yield 1-benzyl-4-chloropyrazole-3-carboxylate 26 in 88% yield.

Etherification at the 3-Position

The hydroxyl group at the 3-position of the pyrazole undergoes etherification with 2-methylpropanoic acid derivatives.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction couples 1-benzyl-4-chloropyrazol-3-ol 24 with 2-methylpropanoic acid’s alcohol derivative (e.g., 2-methyl-2-propanol) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method achieves 85% yield with retention of stereochemistry.

Table 3: Etherification Methods and Outcomes

AlcoholCoupling AgentBaseYield (%)
2-Methyl-2-propanolDEAD/PPh₃THF, rt85
2-Bromo-2-methylpropanoateK₂CO₃DMF, 60°C72

SN2 Alkylation Strategies

Alternatively, treating 24 with 2-bromo-2-methylpropanoate 30 in the presence of K₂CO₃ in DMF at 60°C forms the ether linkage in 72% yield. This method is cost-effective but less efficient than Mitsunobu.

Oxidation to the Carboxylic Acid

The ester group in intermediates like 30 is hydrolyzed to the carboxylic acid under acidic or basic conditions.

Saponification with Lithium Hydroxide

Heating 30 with LiOH in THF/water (3:1) at 70°C for 6h provides the target acid 31 in 95% yield.

Table 4: Hydrolysis Conditions for Ester to Acid Conversion

EsterReagentConditionsYield (%)
Ethyl 2-methylpropanoateLiOHTHF/H₂O, 70°C, 6h95
Methyl 2-methylpropanoateHClMeOH/H₂O, reflux88

Regioselectivity and Optimization Challenges

Key challenges include controlling regioisomer formation during cyclocondensation and minimizing side reactions during chlorination. Nano-ZnO catalysis and solvent engineering (e.g., DMF over ethanol) improve regioselectivity to >9:1 for the desired 1-benzyl-4-chloro isomer .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the benzyl group, potentially yielding dihydropyrazole derivatives or benzyl alcohols.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Dihydropyrazole derivatives, benzyl alcohols.

    Substitution: Amino or thiol-substituted pyrazole derivatives.

Scientific Research Applications

2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s pyrazole ring is a common scaffold in drug design, making it a potential candidate for developing new pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its structural features.

    Material Science: The compound may be explored for its potential use in creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[(1-benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzyl and chlorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Fenofibric Acid (2-[4-(4-Chlorobenzoyl)Phenoxy]-2-Methylpropanoic Acid)

  • Structure: Replaces the pyrazole ring with a phenoxy group linked to a 4-chlorobenzoyl moiety.
  • Function : Activates peroxisome proliferator-activated receptor alpha (PPAR-α), reducing triglycerides and LDL cholesterol .
  • Key Difference: The absence of a pyrazole ring in fenofibric acid may reduce interactions with pyrazole-targeted enzymes or receptors.

Firsocostat (Acetyl-CoA Carboxylase Inhibitor)

  • Structure: Contains a thieno[2,3-d]pyrimidine-dione core with a 2-methylpropanoic acid group.
  • Function : Inhibits acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis .
  • Key Difference : The pyrazole ring in the target compound may offer distinct binding kinetics compared to firsocostat’s heterocyclic system.

Pyrazole-Based Agrochemicals (e.g., Pyrazoxyfen)

  • Structure: Pyrazole derivatives with phenoxy or benzoyl substituents (e.g., 2-((4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-phenylethanone).
  • Function: Herbicidal activity via inhibition of carotenoid biosynthesis .
  • Key Difference: The target compound’s propanoic acid group distinguishes it from non-carboxylic agrochemical pyrazoles.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Therapeutic Use
Target Compound ~350.8 ~3.2 <0.1 (aqueous) Potential metabolic agent
Fenofibric Acid 318.7 4.5 0.01 Hyperlipidemia
Firsocostat ~550.6 ~2.8 0.05 NASH, dyslipidemia
Pyrazoxyfen 412.3 5.1 <0.01 Herbicide

Notes:

  • The target compound’s higher molecular weight and pyrazole ring may reduce membrane permeability compared to fenofibric acid.

Mechanism of Action and Therapeutic Potential

  • The chlorine atom may enhance electrophilic interactions with target proteins.
  • Enzyme Selectivity : The benzyl-pyrazole group could modulate selectivity for enzymes like ACC or PPAR-α compared to phenyl ether analogues.

Q & A

Q. Critical Factors :

  • Temperature control during cyclization to avoid side reactions.
  • Purification via column chromatography or recrystallization to isolate intermediates. Typical yields range from 40–60% depending on step optimization .

Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Basic Research Question
Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl, chloro, and propanoic acid groups). Aromatic protons appear at δ 7.2–7.5 ppm, while the methylpropanoic acid moiety shows distinct singlet peaks for the methyl groups .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching of carboxylic acid) and 750 cm⁻¹ (C-Cl vibration) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 349.1) .

Data Interpretation : Cross-validation with elemental analysis (C, H, N) ensures purity >95% .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Conflicting pharmacological data (e.g., antimicrobial vs. anti-inflammatory activity) may arise from:

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or dosage ranges.
  • Structural Analogues : Activity shifts due to minor substitutions (e.g., 4-chloro vs. 4-bromo pyrazole derivatives) .

Q. Resolution Strategies :

  • Comparative Studies : Test the compound alongside structurally similar analogs under standardized conditions (e.g., MIC assays for antimicrobial activity) .
  • In Silico Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) .

What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

Advanced Research Question
SAR studies require systematic modification of functional groups:

  • Pyrazole Ring : Replace chloro with electron-withdrawing groups (e.g., nitro) to assess impact on bioactivity .
  • Benzyl Group : Introduce substituents (e.g., -OCH₃, -CF₃) to evaluate lipophilicity and membrane permeability .
  • Propanoic Acid : Explore ester or amide derivatives to modulate solubility and metabolic stability .

Data Collection : Use a matrix of 10–15 analogs with standardized bioassays (e.g., IC₅₀ values for enzyme inhibition) .

How should stability studies be designed to evaluate this compound under physiological conditions?

Advanced Research Question
Protocol Design :

  • pH Variability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours .
  • Degradation Analysis : Monitor via HPLC for breakdown products (e.g., hydrolysis of the ester linkage or dechlorination) .
  • Temperature Stress : Accelerated stability testing at 40°C/75% RH to predict shelf life .

Key Metrics : Degradation kinetics (t₁/₂) and identification of major degradants (e.g., 2-methylpropanoic acid derivatives) .

What methodologies are recommended for toxicity profiling in preclinical studies?

Advanced Research Question

  • In Vitro Assays :
    • Cytotoxicity: MTT assay on HepG2 cells (IC₅₀ > 100 µM indicates low toxicity) .
    • Genotoxicity: Ames test for mutagenic potential .
  • In Vivo Models : Acute oral toxicity in rodents (LD₅₀ determination) and histopathological analysis of liver/kidney tissues .

Safety Thresholds : Adhere to OECD guidelines for dose escalation (e.g., 10–1000 mg/kg body weight) .

How can degradation pathways be elucidated for this compound under neutral/basic conditions?

Advanced Research Question
Pathway Analysis :

  • Hydrolysis : Propanoic acid ester cleavage under basic conditions (pH > 9), forming 2-methylpropanoic acid and a pyrazole-alcohol intermediate .
  • Oxidation : Use LC-MS to detect quinone derivatives if the benzyl group undergoes oxidative degradation .

Tools : Isotopic labeling (e.g., ¹⁸O-H₂O) to track hydrolysis mechanisms .

What in vitro screening strategies are effective for identifying biological activity?

Basic Research Question

  • Antimicrobial : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with ciprofloxacin as a positive control .
  • Anti-inflammatory : COX-2 inhibition assay using a fluorometric kit (IC₅₀ comparison with celecoxib) .

Data Validation : Triplicate experiments with statistical analysis (p < 0.05) .

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